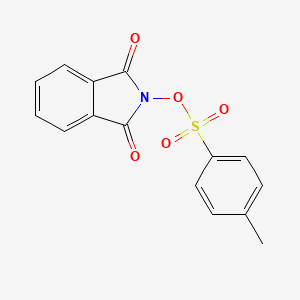
(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H11NO5S. It is known for its unique structure, which includes a 1,3-dioxoisoindole ring and a 4-methylbenzenesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate typically involves the reaction of 1,3-dioxoisoindole with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate: This compound shares a similar core structure but has an ethoxyethyl group instead of a direct sulfonate linkage.
(S)-2-(1,3-Dioxoisoindolin-2-yl)propyl 4-methylbenzenesulfonate: Another related compound with a propyl group, differing in its side chain.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 4-methylbenzenesulfonate stands out due to its specific combination of the 1,3-dioxoisoindole ring and the 4-methylbenzenesulfonate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
56530-39-3 |
|---|---|
Fórmula molecular |
C15H11NO5S |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H11NO5S/c1-10-6-8-11(9-7-10)22(19,20)21-16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 |
Clave InChI |
MMZCYVBYIOUFEO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)

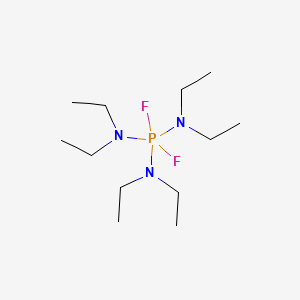
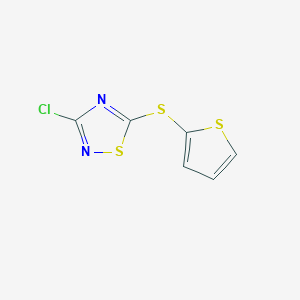
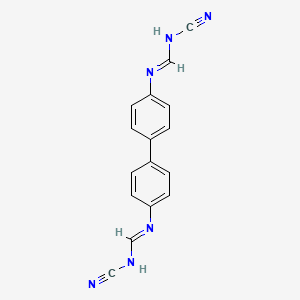
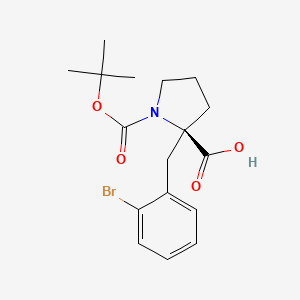
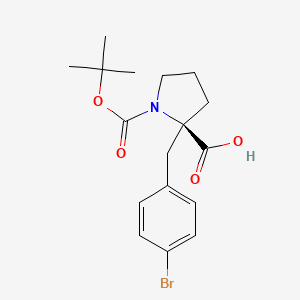
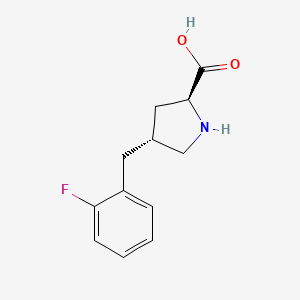

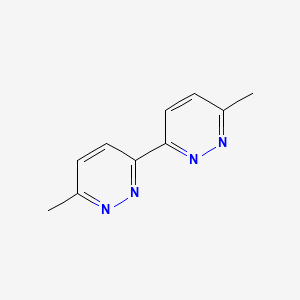
![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)
